![molecular formula C4H7BrO B11719864 rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)
rac-[(1R,2S)-2-bromocyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2S)-2-bromocyclopropyl]methanol is a chiral compound with the molecular formula C4H7BrO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,2S) and (1S,2R). This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-bromocyclopropyl]methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,2S)-2-bromocyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form cyclopropylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,2S)-2-bromocyclopropyl]methanol is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2S)-2-bromocyclopropyl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- rac-[(1R,2R)-2-bromocyclopropyl]methanol
- rac-[(1R,2S)-2-fluorocyclopropyl]methanol
- rac-[(1R,2S)-2-bromocyclobutan-1-ol]
Uniqueness
rac-[(1R,2S)-2-bromocyclopropyl]methanol is unique due to its specific stereochemistry and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H7BrO |
|---|---|
Peso molecular |
151.00 g/mol |
Nombre IUPAC |
[(1S,2R)-2-bromocyclopropyl]methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
Clave InChI |
SOUNJUAOSVUXMT-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1Br)CO |
SMILES canónico |
C1C(C1Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate](/img/structure/B11719781.png)
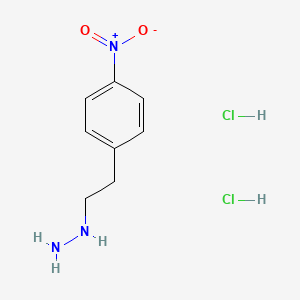
![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)
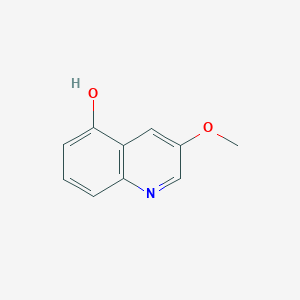
![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)

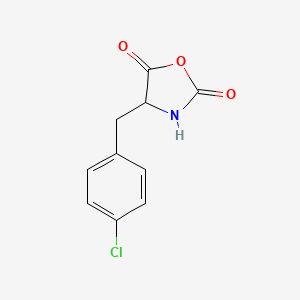
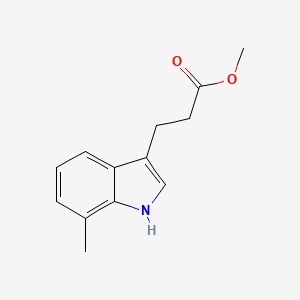
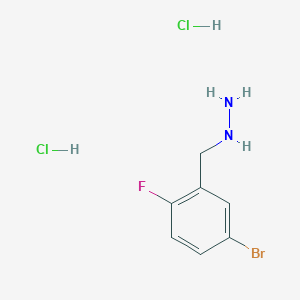
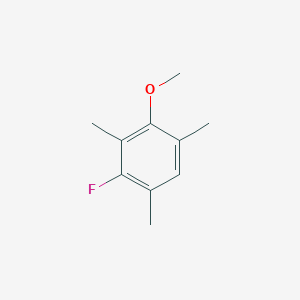
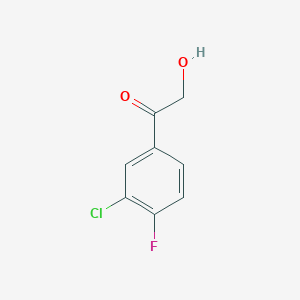
![4-[2-(Oxiran-2-YL)ethyl]quinoline](/img/structure/B11719850.png)
![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)
